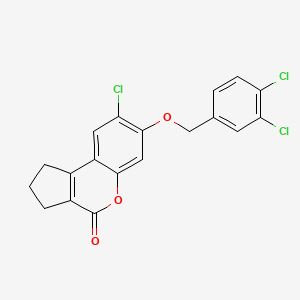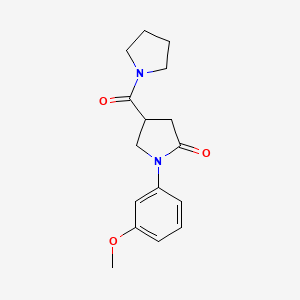![molecular formula C12H14F3NO B11160320 2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11160320.png)
2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide is an organic compound with the molecular formula C12H14F3NO It is a member of the amide family, characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 2-(trifluoromethyl)aniline with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and residence time.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
- 2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide
- 4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability.
Eigenschaften
Molekularformel |
C12H14F3NO |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H14F3NO/c1-3-8(2)11(17)16-10-7-5-4-6-9(10)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
UUMBUGYWYOBFOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11160241.png)
![1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160247.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[2-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11160250.png)
![5,6,9-trimethyl-3-(4-pentylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11160262.png)

![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11160277.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11160293.png)
![7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11160299.png)
![3,4-diethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11160304.png)
![5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11160315.png)
![N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11160318.png)

![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide](/img/structure/B11160327.png)

